molecular formula C23H16Cl2N2O B11073526 2-(benzyloxy)-3-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinoxaline

2-(benzyloxy)-3-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinoxaline

Cat. No.: B11073526
M. Wt: 407.3 g/mol
InChI Key: BMDSKPMHAYPYNM-ACCUITESSA-N
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Description

2-(Benzyloxy)-3-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinoxaline is an organic compound characterized by a quinoxaline core substituted with a benzyloxy group and a 2,4-dichlorophenyl ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-3-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinoxaline typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction where a suitable quinoxaline derivative reacts with benzyl alcohol in the presence of a base like potassium carbonate.

    Addition of the 2,4-Dichlorophenyl Ethenyl Group: The final step involves the Heck coupling reaction between the benzyloxyquinoxaline and 2,4-dichlorostyrene in the presence of a palladium catalyst and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing cost-effective and scalable catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of quinoxaline derivatives with aldehyde or carboxylic acid functionalities.

    Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.

    Substitution: The quinoxaline core can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoxaline derivatives with aldehyde or carboxylic acid groups.

    Reduction: 2-(Benzyloxy)-3-[(E)-2-(2,4-dichlorophenyl)ethyl]quinoxaline.

    Substitution: Various substituted quinoxaline derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(benzyloxy)-3-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for developing new therapeutic agents, particularly in oncology and antimicrobial research.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its conjugated system and potential electronic properties.

Mechanism of Action

The mechanism by which 2-(benzyloxy)-3-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinoxaline exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The compound’s quinoxaline core and substituents likely play a crucial role in binding to these targets, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)quinoxaline: Lacks the 2,4-dichlorophenyl ethenyl group, making it less versatile in certain applications.

    3-[(E)-2-(2,4-Dichlorophenyl)ethenyl]quinoxaline: Lacks the benzyloxy group, which may affect its chemical reactivity and biological activity.

    2-(Benzyloxy)-3-phenylquinoxaline: Similar structure but without the dichloro substitution, potentially altering its electronic properties and reactivity.

Uniqueness

2-(Benzyloxy)-3-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinoxaline is unique due to the combination of its benzyloxy and 2,4-dichlorophenyl ethenyl groups. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H16Cl2N2O

Molecular Weight

407.3 g/mol

IUPAC Name

2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylmethoxyquinoxaline

InChI

InChI=1S/C23H16Cl2N2O/c24-18-12-10-17(19(25)14-18)11-13-22-23(28-15-16-6-2-1-3-7-16)27-21-9-5-4-8-20(21)26-22/h1-14H,15H2/b13-11+

InChI Key

BMDSKPMHAYPYNM-ACCUITESSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=NC3=CC=CC=C3N=C2/C=C/C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=NC3=CC=CC=C3N=C2C=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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